2-Hydroxy-5-(2-thienyl)benzaldehyde
Overview
Description
2-Hydroxy-5-(2-thienyl)benzaldehyde is an organic compound with the chemical formula C11H8O2S. It is also known as 2-hydroxy-5-(thiophen-2-yl)benzaldehyde. This compound is characterized by the presence of a hydroxyl group and a thienyl group attached to a benzaldehyde core. It is a pale yellow solid with a melting point of 115-120°C and is soluble in organic solvents such as ethanol, methanol, and chloroform.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-thienyl)benzaldehyde typically involves the condensation of 2-thiophenecarboxaldehyde with salicylaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
the compound can be synthesized on a larger scale using the same basic condensation reaction, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-thienyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acetic anhydride for esterification and alkyl halides for etherification are commonly used.
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-thienyl)benzoic acid.
Reduction: 2-Hydroxy-5-(2-thienyl)benzyl alcohol.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-(2-thienyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound has been studied for its potential as a tyrosine hydroxylase inhibitor, which could have implications in the treatment of neurological disorders.
Medicine: It possesses antioxidant, anti-inflammatory, and antitumor properties, making it a promising candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-thienyl)benzaldehyde involves its interaction with various molecular targets and pathways:
Tyrosine Hydroxylase Inhibition: The compound inhibits the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Anti-inflammatory and Antitumor Effects: The compound can modulate inflammatory pathways and inhibit the proliferation of cancer cells, contributing to its anti-inflammatory and antitumor effects.
Comparison with Similar Compounds
2-Hydroxy-5-(2-thienyl)benzaldehyde can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde: Lacks the thienyl group, resulting in different chemical and biological properties.
5-(2-Thienyl)benzaldehyde: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3-(2-thienyl)benzaldehyde:
The uniqueness of this compound lies in the combination of the hydroxyl and thienyl groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
2-Hydroxy-5-(2-thienyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a hydroxyl group and a thienyl substituent, which may influence its interaction with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzaldehyde moiety with a hydroxyl group at the ortho position and a thienyl group at the para position.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, promoting apoptosis.
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G1 phase, preventing further division of cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme inhibition, ROS generation |
3-Thiophenecarboxaldehyde | Moderate | Limited | Unknown |
4-Methoxybenzaldehyde | Yes | Moderate | Enzyme inhibition |
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
- Cancer Cell Line Study : In research conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values around 25 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
Properties
IUPAC Name |
2-hydroxy-5-thiophen-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKZIUDWWNBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356680 | |
Record name | 2-Hydroxy-5-(2-thienyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215023-65-7 | |
Record name | 2-Hydroxy-5-(2-thienyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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